REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([NH:8][CH2:9][CH:10]2[O:14][CH2:13][CH2:12][O:11]2)=[N:4][CH:5]=[CH:6][CH:7]=1.C1(C)C=CC=CC=1.[O:22]=[CH:23][C:24](OCC)=O.O>C(O)C.C(OCC)(=O)C>[O:11]1[CH2:12][CH2:13][O:14][CH:10]1[CH2:9][N:8]1[C:23](=[O:22])[CH:24]=[N:1][C:2]2[CH:7]=[CH:6][CH:5]=[N:4][C:3]1=2
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1)NCC1OCCO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
ethyl oxoacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=CC(=O)OCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring for 1 hour 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the resultant solution was washed with a saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified by flash silica gel column chromatography
|
Type
|
WASH
|
Details
|
elution with chloroform
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)CN1C2=C(N=CC1=O)C=CC=N2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.16 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |